2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety via a sulfanyl bridge. The acetamide group is further functionalized with a 5-ethyl-1,3,4-thiadiazol-2-yl substituent.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3/c1-4-12-19-21-15(25-12)17-11(22)7-23-13-6-5-10(18-20-13)14-8(2)16-9(3)24-14/h5-6H,4,7H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCBSOWGHGTLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized using standard organic chemistry techniques. The key steps may include:
- Formation of the thiazole ring.
- Synthesis of the pyridazine ring.
- Construction of the thiadiazole ring.
- Coupling of these rings through appropriate linkers and functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds containing thiazole, pyridazine, and thiadiazole rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential. The presence of multiple heterocyclic rings often enhances their ability to interact with biological targets, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them versatile tools in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core heterocyclic frameworks (thiazole, thiadiazole, pyridazine) but differ in substituents and connectivity. Below is a comparative analysis based on evidence:
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Findings:
Substituent Impact on Bioactivity: The 5-ethyl-thiadiazole group in the target compound may improve metabolic stability compared to the 5-methyl analog (N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) . The 2,4-dimethylthiazole moiety could confer selectivity toward bacterial or fungal targets, as seen in related thiazole-containing antifungals (e.g., abafungin derivatives) .
Sulfanyl Bridge vs. Direct Linkage :
- The sulfanyl (-S-) bridge in the target compound contrasts with direct C-C linkages in analogs like N-(5-sec-butyl-4-ethyl-2-thiazolyl)acetamide. Sulfur bridges enhance conformational flexibility and may influence binding to cysteine-rich enzyme active sites (e.g., kinases or proteases) .
Lack of Direct Biological Data: Unlike N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, which has documented diuretic effects, the target compound’s biological profile remains uncharacterized in the provided evidence.
Limitations of Current Evidence
Biological Activity
The compound 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities.
Chemical Structure
The compound is characterized by the presence of thiazole and thiadiazole rings, which are known for their diverse biological activities. The structural formula can be represented as:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In particular:
- Antibacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing thiazole rings have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium with notable efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Vancomycin-resistant E. faecium | 16 µg/mL |
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated that:
- Caco-2 Cells : The compound significantly reduced cell viability by approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001). This suggests a selective action on colorectal cancer cells .
| Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8 | 100 |
| A549 | 56.9 | 100 |
Antiviral Activity
The antiviral properties of thiazole derivatives have also been explored. Compounds similar to the target compound have exhibited activity against various viruses:
- HSV Inhibition : Some derivatives showed up to 91% inhibition of HSV replication in Vero cells at a concentration of 50 µM with low cytotoxicity .
Case Studies
- Study on Caco-2 Cells : A study investigated the effect of various thiazole compounds on Caco-2 cells. It was found that modifications in the thiazole structure significantly impacted anticancer activity, indicating that specific substituents could enhance efficacy against colorectal cancer .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of thiazole derivatives against drug-resistant strains. The results suggested that these compounds could serve as promising candidates for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
